Diquine Diquine Diquine(cas 3563-63-1) is a nicotinic cholinoreceptor antagonist at the neuromuscular junction and a curare-like ganglioblocker. Bis-quaternary quinuclidine derivative,, synthetic. It is a curare-form competitive anti-depolarizing muscle relaxant, used for muscle relaxation and controlled breathing under narcosis during surgical operations. It can be used for tracheal intubation. In urethane narcotized cats (i.v.) (single pulse 3 V, 0.1 msec, 0.2 Hz, stimulation of the peripheral end of sciatic nerve): 0.1mg/kg decreases the muscle contraction amplitude for 5-10 min with slight breathing suppression. 0.2-0.3mg/kg causes a complete neuromuscular block for 5-15 min; strong breathing suppression or apnoe starting from 0.2mg/kg. 0.3mg/kg stops the breathing with lethal end. Under artificial breathing no lethality at 75mg/kg and more. Influence of Diquine on neuromuscular synapses lability: series (15 sec series, 30 sec pause) of 0.1msec impulses of different frequency (1-30-100-200 Hz): pessimal slow-down at 0.05mg/kg at 100Hz, 0.075-0.1mg/kg at 30Hz. On vegetative ganglia, 0.3-0.5 mg/kg stimulates the nictiating membrane on pre-ganglion cervical nerve stimulation. 1-2mg/kg slows down the neuronal transmission - two phase effect. 0.5-1mg/kg decreases the depressor reaction at vagal stimulation, no hypotension for ACh after Diquine administered at these doses. 3mg/kg completely blocks the parasympathetic ganglia for 10-15 min and causes 20-40mm Hg of arterial pressure drop for 10-30 min. In the absence of artificial breathing, 0.2-0.4 mg/kg stops breathing. It also causes gradual fading of cardiac activity: with artificial breathing even 75 mg/kg was not lethal despite 80-120mm Hg pressure drop. No pace rate or pulse change; arterial pressure normalization after 3-4h. Competitive curareform drug Diplacin increases, while depolarizing drugs Ditilin and Decamethonium decrease Diquine potency. 2-5 mg/kg causes no significant arterial pressure change. 0.2 mg/kg does not change nictiating membrane contraction caused by 0.02-0.025 mg/kg of cytisine. 0.0001mg/kg does not diminish ACh effect on frog rectum. In non-narcotized rabbits (i.v.): 0.05-0.06 mg/kg causes /head drop/ after 4-9 min; 0.08-0.1 mg/kg-complete muscle relaxation;0.15-0.2 mg/kg stops the breathing. With artificial ventilation spontaneous breathing recovery in 3-5 min and with muscle relaxation for 15-30 min (IC50 = 0.062 mg/kg). In humans (i.v.): 1mg/kg causes muscle relaxation for ~10 min with some breathing suppression. 1.2-1.5 mg/kg: 15-20 min myorelaxation, for some patients 4-5 min apnoe. 1.8-2 mg/kg: complete muscle relaxation and 17-20 min apnoe; at 2 mg/kg beginning of muscle relaxation in 1.5-2 min, complete muscle relaxation and apnoe in 2.5-4 min. Gradual decurarization: after restoration of spontaneous breathing, muscle relaxation continues for 15-20 min; in 25-30 min complete recovery of muscle tonus and breathing. To prolong the action of Diquine the repeated dose must be 1.5-2 times lower. The effect is antagonized by Proserine. No effects on blood pressure, moderate tachicardia.
Brand Name: Vulcanchem
CAS No.: 3563-63-1
Catalog No.: VC000057
InChI: InChI=1S/C34H50N2.2ClH/c1(9-19-35-21-15-31(16-22-35)33(27-35)25-29-11-5-3-6-12-29)2-10-20-36-23-17-32(18-24-36)34(28-36)26-30-13-7-4-8-14-30;;/h3-8,11-14,31-34H,1-2,9-10,15-28H2;2*1H/q+2;;/p-2
SMILES: C1C[N+]2(CCC1C(C2)CC3=CC=CC=C3)CCCCCC[N+]45CCC(CC4)C(C5)CC6=CC=CC=C6.[Cl-].[Cl-]
Molecular Formula: C34H50Cl2N2
Molecular Weight: 557.688

Diquine

* For research use only. Not for human or veterinary use.

CAS No.: 3563-63-1

ADC Toxins

Catalog No.: VC000057

Molecular Formula: C34H50Cl2N2

Molecular Weight: 557.688

Purity: min. 98%.

Diquine - 3563-63-1

CAS No. 3563-63-1
Product Name Diquine
IUPAC Name 3-benzyl-1-[6-(3-benzyl-1-azoniabicyclo[2.2.2]octan-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane;dichloride
Synonyms 1,6-hexamethylene-bis-(3-benzylquinuclidium) chloride tetrahydrate
Molecular Formula C34H50Cl2N2
Molecular Weight 557.688
InChI InChI=1S/C34H50N2.2ClH/c1(9-19-35-21-15-31(16-22-35)33(27-35)25-29-11-5-3-6-12-29)2-10-20-36-23-17-32(18-24-36)34(28-36)26-30-13-7-4-8-14-30;;/h3-8,11-14,31-34H,1-2,9-10,15-28H2;2*1H/q+2;;/p-2
InChIKey WOUMHLGSMDVJHS-UHFFFAOYSA-L
SMILES C1C[N+]2(CCC1C(C2)CC3=CC=CC=C3)CCCCCC[N+]45CCC(CC4)C(C5)CC6=CC=CC=C6.[Cl-].[Cl-]
Appearance colorless crystal powder
Purity min. 98%.
Description Diquine(cas 3563-63-1) is a nicotinic cholinoreceptor antagonist at the neuromuscular junction and a curare-like ganglioblocker. Bis-quaternary quinuclidine derivative,, synthetic. It is a curare-form competitive anti-depolarizing muscle relaxant, used for muscle relaxation and controlled breathing under narcosis during surgical operations. It can be used for tracheal intubation. In urethane narcotized cats (i.v.) (single pulse 3 V, 0.1 msec, 0.2 Hz, stimulation of the peripheral end of sciatic nerve): 0.1mg/kg decreases the muscle contraction amplitude for 5-10 min with slight breathing suppression. 0.2-0.3mg/kg causes a complete neuromuscular block for 5-15 min; strong breathing suppression or apnoe starting from 0.2mg/kg. 0.3mg/kg stops the breathing with lethal end. Under artificial breathing no lethality at 75mg/kg and more. Influence of Diquine on neuromuscular synapses lability: series (15 sec series, 30 sec pause) of 0.1msec impulses of different frequency (1-30-100-200 Hz): pessimal slow-down at 0.05mg/kg at 100Hz, 0.075-0.1mg/kg at 30Hz. On vegetative ganglia, 0.3-0.5 mg/kg stimulates the nictiating membrane on pre-ganglion cervical nerve stimulation. 1-2mg/kg slows down the neuronal transmission - two phase effect. 0.5-1mg/kg decreases the depressor reaction at vagal stimulation, no hypotension for ACh after Diquine administered at these doses. 3mg/kg completely blocks the parasympathetic ganglia for 10-15 min and causes 20-40mm Hg of arterial pressure drop for 10-30 min. In the absence of artificial breathing, 0.2-0.4 mg/kg stops breathing. It also causes gradual fading of cardiac activity: with artificial breathing even 75 mg/kg was not lethal despite 80-120mm Hg pressure drop. No pace rate or pulse change; arterial pressure normalization after 3-4h. Competitive curareform drug Diplacin increases, while depolarizing drugs Ditilin and Decamethonium decrease Diquine potency. 2-5 mg/kg causes no significant arterial pressure change. 0.2 mg/kg does not change nictiating membrane contraction caused by 0.02-0.025 mg/kg of cytisine. 0.0001mg/kg does not diminish ACh effect on frog rectum. In non-narcotized rabbits (i.v.): 0.05-0.06 mg/kg causes /head drop/ after 4-9 min; 0.08-0.1 mg/kg-complete muscle relaxation;0.15-0.2 mg/kg stops the breathing. With artificial ventilation spontaneous breathing recovery in 3-5 min and with muscle relaxation for 15-30 min (IC50 = 0.062 mg/kg). In humans (i.v.): 1mg/kg causes muscle relaxation for ~10 min with some breathing suppression. 1.2-1.5 mg/kg: 15-20 min myorelaxation, for some patients 4-5 min apnoe. 1.8-2 mg/kg: complete muscle relaxation and 17-20 min apnoe; at 2 mg/kg beginning of muscle relaxation in 1.5-2 min, complete muscle relaxation and apnoe in 2.5-4 min. Gradual decurarization: after restoration of spontaneous breathing, muscle relaxation continues for 15-20 min; in 25-30 min complete recovery of muscle tonus and breathing. To prolong the action of Diquine the repeated dose must be 1.5-2 times lower. The effect is antagonized by Proserine. No effects on blood pressure, moderate tachicardia.
References - Michlina E.E. et al., Khim-Farm. Zh. (1961) (Russian) 31:2609-2613

- Machkovsky M.D., Sadritdinov F., Farm.Toksikol . (1962) (Russian). 25(6), 685-691

- Sadritdinov F., Farm.Toksikol (1962) (Russian). (SAR for polymethylene bis-quinuclidiniums) 25(3):327-335

- Mashkovsky M.D. Lekarstvennye Sredstva (Drugs) -Moscow, Meditzina, (1984). 1:261
  

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18.0152 g/mol